molecular formula C26H21N3OS2 B387911 2-{[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

2-{[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B387911
M. Wt: 455.6g/mol
InChI Key: DNEJWNBAYMREGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including cyano, phenyl, thienyl, pyridyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or phenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as anticancer or antimicrobial agents.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H21N3OS2

Molecular Weight

455.6g/mol

IUPAC Name

2-(3-cyano-4-phenyl-6-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C26H21N3OS2/c1-17-10-11-22(18(2)13-17)28-25(30)16-32-26-21(15-27)20(19-7-4-3-5-8-19)14-23(29-26)24-9-6-12-31-24/h3-14H,16H2,1-2H3,(H,28,30)

InChI Key

DNEJWNBAYMREGU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CC=C4)C#N)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CC=C4)C#N)C

Origin of Product

United States

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